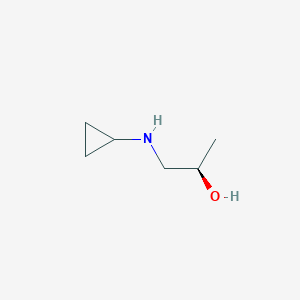

(2R)-1-(Cyclopropylamino)propan-2-ol

Overview

Description

(2R)-1-(Cyclopropylamino)propan-2-ol is a chiral secondary alcohol with a cyclopropylamine substituent. Its molecular formula is C₆H₁₃NO, and its stereospecific structure is defined by the (2R) configuration at the hydroxyl-bearing carbon. Key structural features include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include:

Solvent: Common solvents include ethanol, methanol, or water.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of cyclopropyl ketone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with appropriate epoxides or halohydrins. Common solvents for this reaction include ethanol and methanol, often facilitated by acid or base catalysts at room temperature or slightly elevated temperatures. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to serve as a precursor for synthesizing enantiomerically pure pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it valuable in the design of drugs aimed at specific diseases.

Biological Studies

Research has indicated that this compound can influence cellular processes through its action on enzymes and receptors. It may participate in various metabolic pathways, impacting enzyme-catalyzed reactions and signaling pathways.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of fine chemicals and materials within the chemical industry.

Case Study 1: Enzymatic Reactions

A study demonstrated that this compound serves as an effective substrate for transaminase enzymes. High conversion rates were observed in the synthesis of chiral amines using immobilized whole-cell biocatalysts, highlighting its potential for sustainable biocatalytic processes.

Case Study 2: Pharmaceutical Development

Research indicated that this compound is crucial in synthesizing several pharmaceutical agents. Its ability to form stable complexes with diverse biological targets enhances its utility in drug development processes. For instance, it has been investigated for its role in developing treatments for conditions such as depression and anxiety disorders.

Recent Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Inhibition Studies : Preliminary results suggest potential inhibitory effects on specific enzyme activities related to metabolic disorders.

- Cellular Assays : Experiments indicated modulation of signaling pathways involved in cell proliferation and apoptosis, suggesting anti-cancer potential.

Mechanism of Action

The mechanism by which (2R)-1-(Cyclopropylamino)propan-2-ol exerts its effects depends on its interaction with molecular targets. It may act on specific enzymes or receptors, altering biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a propan-2-ol backbone with several pharmacologically active derivatives. Key comparisons include:

Key Observations :

Substituent Impact on Activity: The cyclopropylamino group in the target compound may confer steric and electronic properties distinct from isopropylamino (e.g., in β-sympatholytic agents) or indolyloxy groups (e.g., in ’s compound). Cyclopropane’s rigid geometry could influence receptor binding compared to bulkier substituents. Aromatic substituents (e.g., triiodophenoxy in ) enhance iodine-mediated interactions, enabling applications in radiopharmaceuticals or spin-labeled derivatives .

Pharmacological Profiles: The indolyloxy derivative () demonstrates dual α₁/β₁-adrenolytic activity, mirroring carvedilol’s mechanism but with distinct regioselectivity due to its indole and methoxyphenoxy groups .

Synthetic Approaches: The target compound’s synthesis is undocumented in the provided evidence. However, analogs like (2R,S)-1-(indol-4-yloxy)propan-2-ol are synthesized via nucleophilic substitution of indole derivatives with epichlorohydrin intermediates . Bioreduction of propan-2-ones () offers enantioselective routes to chiral propan-2-ols, though applicability to cyclopropylamino derivatives remains unexplored .

Physicochemical Properties

The predicted collision cross-section (CCS) of (2R)-1-(cyclopopropylamino)propan-2-ol (123.3–133.9 Ų for [M+H]⁺/[M+Na]⁺) suggests moderate polarity and compactness . Comparative CCS data for analogs are unavailable, but iodinated derivatives () likely exhibit higher molecular weights and CCS due to bulky iodine atoms.

Biological Activity

(2R)-1-(Cyclopropylamino)propan-2-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Characteristics

- Molecular Formula : CHNO

- SMILES Notation : CC@HO

- InChIKey : FLBAPNQECBHZCB-RXMQYKEDSA-N

The compound features a cyclopropylamine moiety, which is significant for its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, particularly in modulating neurotransmitter systems. The compound's structure suggests potential interactions with serotonin and norepinephrine receptors, which are critical in treating mood disorders and other central nervous system conditions.

Case Studies and Research Findings

- Neurotransmitter Modulation :

- Inhibition Studies :

- Toxicity Assessments :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for preparing (2R)-1-(Cyclopropylamino)propan-2-ol with high enantiomeric purity?

Answer: The synthesis of enantiomerically pure (2R)-configured propanolamines typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone precursors using chiral catalysts (e.g., oxazaborolidines) or enzymatic methods can yield the desired (R)-configuration. A reported method for analogous compounds (e.g., (2R)-2-amino-3-phenyl-1-propanol) uses reductive amination with a chiral auxiliary, followed by chromatographic separation of diastereomers . Characterization via chiral HPLC (e.g., Chiralcel OD-H column with hexane:propan-2-ol mobile phase) is critical to confirm enantiomeric excess (≥99%) .

Q. How can researchers validate the structural identity and purity of this compound?

Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm stereochemistry and functional groups (e.g., cyclopropylamine and hydroxyl groups).

- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity (>98%) and detect impurities.

- Chiral HPLC : Employ columns like Chiralpak AD-H to verify enantiopurity, referencing retention times of known standards .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound in iodination reactions?

Answer: Recent studies on analogous β-sympatholytic agents (e.g., (2R)-1-(isopropylamino)-3-phenoxypropan-2-ol) demonstrate that iodination under mild conditions (room temperature, dry CHCl) with stoichiometric iodination reagents achieves regioselectivity. For example, using 1 equivalent of iodination reagent "1" (see ) yields triple iodination at ortho, meta, and para positions in phenolic derivatives within 5–10 minutes (95–99% yield). Key parameters include:

- Solvent polarity : Dry CHCl minimizes side reactions.

- Reagent stoichiometry : Excess reagent may reduce selectivity.

- Monitoring : Use TLC or inline UV-Vis spectroscopy to track progress .

Q. How should researchers address contradictions in yield data during scale-up synthesis of derivatives?

Answer: Discrepancies in yield (e.g., 95% vs. 99% in iodination reactions) may arise from purification efficiency or minor side reactions. Mitigation strategies include:

- Reproducibility tests : Conduct triplicate runs under identical conditions.

- Advanced purification : Use preparative HPLC or recrystallization with optimized solvent systems.

- Mechanistic studies : Probe reaction pathways via DFT calculations or kinetic isotope effects to identify bottlenecks .

Q. What methodologies are suitable for studying the thermodynamic properties of this compound in liquid mixtures?

Answer: Local composition models (e.g., Wilson, NRTL) can predict excess Gibbs free energy in nonideal mixtures. For example, the Renon-Prausnitz equation accounts for nonrandomness (parameter α) to model liquid-liquid equilibria. Experimental validation involves:

- Vapor-liquid equilibria (VLE) : Measure activity coefficients using headspace gas chromatography.

- Calorimetry : Determine enthalpy of mixing to refine model parameters .

Q. How can researchers design experiments to safely handle hazardous intermediates derived from this compound?

Answer: Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) to identify hazards (e.g., toxicity, flammability). Implement:

- Containment : Use fume hoods and closed-system reactors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.

- Waste management : Neutralize reactive byproducts (e.g., quench with aqueous NaHCO) before disposal .

Properties

IUPAC Name |

(2R)-1-(cyclopropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAPNQECBHZCB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.